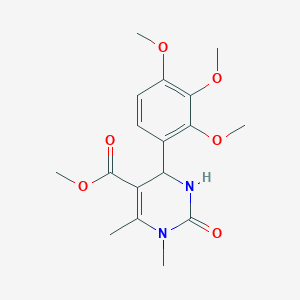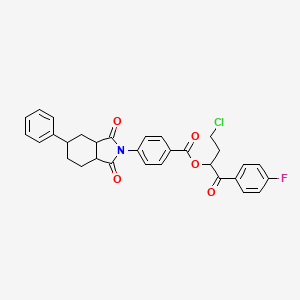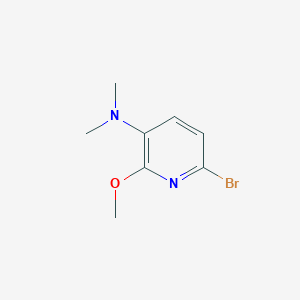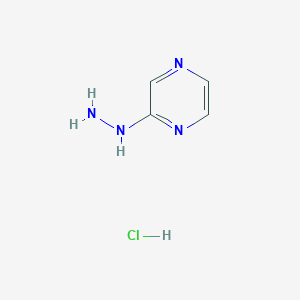
2-methylpropyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE involves several steps. One common method is the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction . This method allows for the facile synthesis of multifunctionalized isoindole-1,3-diones. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, phosphine ligands, and bases such as potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used but often include other isoindole derivatives with different functional groups.
Scientific Research Applications
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoindole derivatives have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also studied for their potential use in treating various disorders and diseases.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Isoindole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific isoindole derivative and its functional groups.
Comparison with Similar Compounds
2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE can be compared with other similar compounds, such as other isoindole derivatives. These compounds share a common isoindole nucleus but differ in their functional groups and biological activities . Some similar compounds include methyl 1,3-dioxo-2H-isoindole-5-carboxylate and N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives . The uniqueness of 2-METHYLPROPYL 1,3-DIOXO-2H-ISOINDOLE-5-CARBOXYLATE lies in its specific functional groups and the resulting biological activities.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-methylpropyl 1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-7(2)6-18-13(17)8-3-4-9-10(5-8)12(16)14-11(9)15/h3-5,7H,6H2,1-2H3,(H,14,15,16) |
InChI Key |
OTSIKYBJKNVFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide](/img/structure/B12468631.png)


![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B12468684.png)


